3-(4-Bromophenyl)-4-methylchromen-2-one
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Overview
Description
3-(4-Bromophenyl)-4-methylchromen-2-one:
Mechanism of Action
Target of Action
Many compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
It’s worth noting that compounds with similar structures often exert their effects by binding to their target proteins, thereby modulating their activity . This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects . For instance, some compounds can affect the release of neurotransmitters, influencing neural transmission .
Result of Action
Compounds with similar structures have been found to exert a range of biological effects, potentially leading to therapeutic outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Bromophenyl)-4-methylchromen-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-methylcoumarin in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This may involve using more efficient catalysts, higher temperatures, and continuous flow reactors to increase the yield and purity of the product. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 3-(4-Bromophenyl)-4-methylchromen-2-one carboxylic acid.
Reduction: Formation of 3-(4-Bromophenyl)-4-methylchromen-2-ol.
Substitution: Formation of 3-(4-Aminophenyl)-4-methylchromen-2-one or 3-(4-Thiophenyl)-4-methylchromen-2-one.
Scientific Research Applications
Chemistry:
3-(4-Bromophenyl)-4-methylchromen-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology:
In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Medicine:
The compound’s potential anti-inflammatory and anticancer properties are of significant interest. Researchers are exploring its use in developing new therapeutic agents that can target specific pathways involved in these diseases.
Industry:
In the industrial sector, this compound is used in the production of dyes and pigments. Its chromenone core provides excellent color properties, making it suitable for various applications in the textile and printing industries.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)-4-methylchromen-2-one
- 3-(4-Fluorophenyl)-4-methylchromen-2-one
- 3-(4-Methoxyphenyl)-4-methylchromen-2-one
Comparison:
Compared to its analogs, 3-(4-Bromophenyl)-4-methylchromen-2-one exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interaction with biological targets. This makes it more effective in certain applications, such as enzyme inhibition and anticancer activity, compared to its chloro, fluoro, and methoxy counterparts.
Properties
IUPAC Name |
3-(4-bromophenyl)-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c1-10-13-4-2-3-5-14(13)19-16(18)15(10)11-6-8-12(17)9-7-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTCIAWPGXYKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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